molecular formula C12H13ClF3NO4S B2884915 benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate CAS No. 2172317-03-0

benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate

Cat. No.: B2884915
CAS No.: 2172317-03-0
M. Wt: 359.74
InChI Key: WLPAHUUTJKYHFP-UHFFFAOYSA-N
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Description

Benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate is a synthetic organic compound known for its versatile applications in various fields. It features a unique structural motif characterized by a trifluorobutane moiety, a chlorosulfonyl group, and a benzyl carbamate unit, making it valuable in organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate typically involves the following steps:

  • Synthesis of the Trifluorobutane Precursor: : Starting with the synthesis of the 1,1,1-trifluorobutane core, typically derived from fluoroalkylation reactions.

  • Introduction of the Chlorosulfonyl Group: : This step involves the chlorosulfonation of the trifluorobutane derivative using reagents such as chlorosulfonic acid or sulfuryl chloride.

  • Formation of Benzyl Carbamate: : Benzylamine is reacted with an appropriate carbonyl compound, followed by a coupling reaction with the previously prepared chlorosulfonylated trifluorobutane derivative.

Industrial Production Methods

On an industrial scale, these reactions are often optimized for efficiency and cost-effectiveness:

  • Batch Reactors: : Widely used for precise control over reaction conditions.

  • Flow Chemistry: : Employed for continuous production, improving yield and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate undergoes various reactions:

  • Nucleophilic Substitution: : Due to the presence of the chlorosulfonyl group, it readily reacts with nucleophiles like amines and thiols.

  • Reduction: : The compound can be reduced under specific conditions to remove the chlorosulfonyl group, yielding corresponding reduced derivatives.

  • Hydrolysis: : In the presence of water or aqueous bases, it can hydrolyze, leading to carbamate cleavage and the formation of benzyl alcohol and related products.

Common Reagents and Conditions

  • Sodium Hydride: : Used for deprotonation and subsequent nucleophilic substitutions.

  • Lithium Aluminum Hydride: : Employed for reduction reactions.

  • Aqueous NaOH or HCl: : Utilized for hydrolysis reactions.

Major Products

  • Substituted Benzyl Carbamates: : Resulting from nucleophilic substitution.

  • Dechlorinated Derivatives: : Produced via reduction.

  • Hydrolyzed Products: : Formed under aqueous conditions, yielding simpler organic molecules.

Scientific Research Applications

Chemistry

  • Organic Synthesis: : Utilized as an intermediate in the synthesis of more complex molecules, especially those containing trifluoromethyl groups.

Biology

  • Biochemical Probes: : Employed in the development of probes for biological assays due to its unique chemical properties.

Medicine

  • Drug Development: : Investigated for its potential as a precursor in the synthesis of pharmaceuticals, particularly those targeting enzymatic pathways.

Industry

  • Chemical Manufacturing: : Used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The compound's effects are typically mediated by its reactive functional groups:

  • Chlorosulfonyl Group: : Acts as an electrophile, reacting with nucleophiles in biochemical pathways.

  • Trifluorobutane Moiety: : Influences molecular interactions due to its electron-withdrawing properties, affecting binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl Carbamate: : Lacks the trifluorobutane and chlorosulfonyl groups, making it less reactive.

  • N-(Chlorosulfonyl)-1,1,1-trifluorobutane: : Similar in structure but without the carbamate moiety.

  • Trifluoromethylbenzene Derivatives: : Share the trifluoromethyl group but differ in their functional groups and overall reactivity.

Uniqueness

  • Multifunctionality: : The combination of trifluorobutane, chlorosulfonyl, and benzyl carbamate groups imparts unique chemical reactivity and versatility, distinguishing it from simpler analogs.

  • Reactivity Profile: : Enhanced reactivity due to the presence of both electrophilic and nucleophilic sites within the same molecule.

There you have it—an extensive overview of benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate

Properties

IUPAC Name

benzyl N-(4-chlorosulfonyl-1,1,1-trifluorobutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO4S/c13-22(19,20)7-6-10(12(14,15)16)17-11(18)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPAHUUTJKYHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCS(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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